Meta-Substituted Aryl-Chloride Enables a 0.6‑Unit Lipophilicity Increase That Enhances Blood–Brain Barrier Permeability Prediction
The computed XLogP3 of 1‑chloro‑3‑(3‑chloropropyl)benzene is 4.1, compared with 3.5 for the non‑chlorinated analog (3‑chloropropyl)benzene [1][2]. This +0.6 logP unit difference places the meta‑chloro compound in a more favourable CNS‑MPO desirability window in central‑nervous‑system drug discovery campaigns where a logP of 4.0–4.5 is often targeted for optimal passive‑BBB penetration [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | (3-Chloropropyl)benzene: XLogP3 = 3.5 |
| Quantified Difference | +0.6 logP units (Δ = 0.6) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); validated against experimental octanol‑water partition data |
Why This Matters
A 0.6 unit increase in logP can shift a CNS‑tractable compound from the ‘low permeability’ to the ‘high permeability’ regime, directly influencing in-vivo efficacy and candidate progression.
- [1] PubChem CID 53434111. 1-Chloro-3-(3-chloropropyl)benzene. U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/1-chloro-3-_3-chloropropyl_benzene (accessed 2026-04-23). View Source
- [2] PubChem CID 7706. (3-Chloropropyl)benzene. U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/3-chloropropylbenzene (accessed 2026-04-23). View Source
- [3] Wager, T.T. et al. Central Nervous System Multiparameter Optimization (CNS MPO) Desirability: Application in Drug Discovery. ACS Chem. Neurosci. 2016, 7, 767‑775. doi:10.1021/acschemneuro.6b00029. View Source
